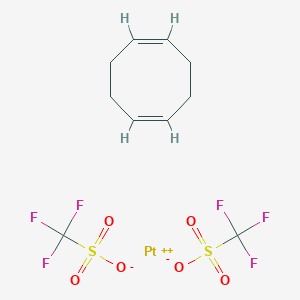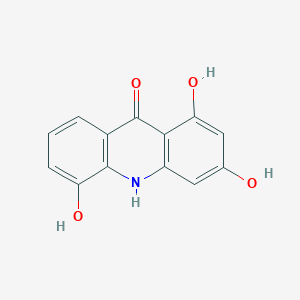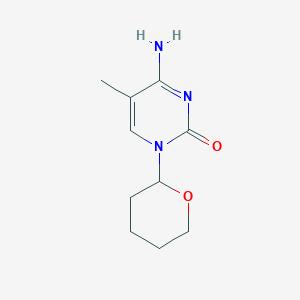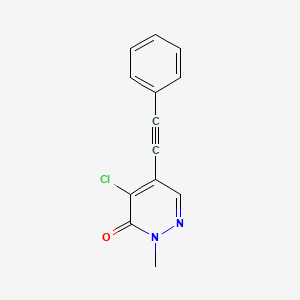
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- is an organic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a phenylethynyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylpyridazin-3(2H)-one, which is then subjected to a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl group. The reaction conditions often involve the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-5-(phenylethynyl)pyridazin-3(2H)-one.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-methyl-5-(phenylethynyl)pyridazin-3(2H)-one.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
科学的研究の応用
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
類似化合物との比較
Similar Compounds
- 4-chloro-2-methyl-5-(phenylethynyl)pyridine
- 4-chloro-2-methyl-5-(phenylethynyl)pyrazine
- 4-chloro-2-methyl-5-(phenylethynyl)pyrimidine
Uniqueness
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- is unique due to the presence of the pyridazinone ring, which imparts distinct electronic and steric properties compared to other similar compounds.
特性
| 407577-73-5 | |
分子式 |
C13H9ClN2O |
分子量 |
244.67 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-(2-phenylethynyl)pyridazin-3-one |
InChI |
InChI=1S/C13H9ClN2O/c1-16-13(17)12(14)11(9-15-16)8-7-10-5-3-2-4-6-10/h2-6,9H,1H3 |
InChIキー |
GNYAOHMKGKILQM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)C#CC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



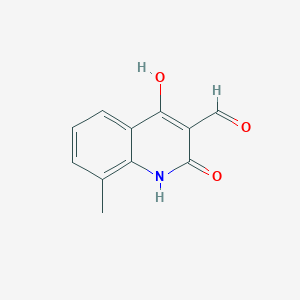
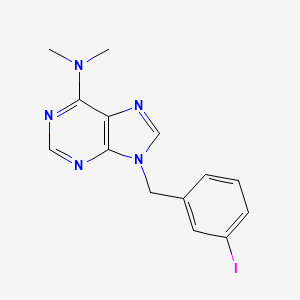

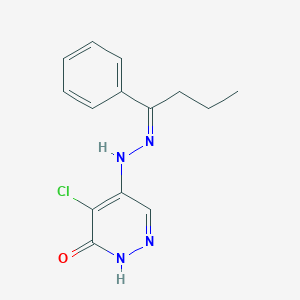
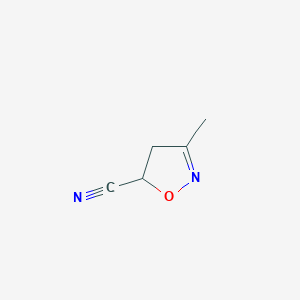
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/no-structure.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
